molecular formula C13H13N3O3 B3878748 ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate CAS No. 89562-37-8

ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate

Cat. No.: B3878748
CAS No.: 89562-37-8
M. Wt: 259.26 g/mol
InChI Key: PYBMWJXRNWVANF-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate is a nitrogen-containing aromatic heterocyclic compound. This compound belongs to the imidazole family, which is known for its versatile range of biological and pharmacological activities. Imidazole derivatives are widely used in medicine, synthetic chemistry, and industry due to their remarkable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate typically involves the condensation of 1,2-diketones, ammonium acetate, and anilines. This reaction is often catalyzed by various catalysts under green or solvent-based conditions. Some well-known methods for the synthesis of substituted imidazoles include the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclo-condensation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted imidazole derivatives .

Scientific Research Applications

Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate has numerous scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an enzyme inhibitor and a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate: Similar in structure but with a pyrazole ring instead of an imidazole ring.

    Ethyl 5-(phenylcarbamoyl)-1H-triazole-4-carboxylate: Similar in structure but with a triazole ring instead of an imidazole ring.

    Ethyl 5-(phenylcarbamoyl)-1H-tetrazole-4-carboxylate: Similar in structure but with a tetrazole ring instead of an imidazole ring.

The uniqueness of this compound lies in its specific imidazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(18)11-10(14-8-15-11)12(17)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBMWJXRNWVANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340462
Record name ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89562-37-8
Record name ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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